tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-hydroxy-1-azaspiro[55]undecane-1-carboxylate is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds are known for their rigidity and three-dimensionality, which often impart unique biological activities and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate typically involves multiple steps. One common method includes the use of Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. the Prins cyclization method mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific proteins or enzymes.
Biology: It is used in studies involving protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
Uniqueness
tert-Butyl 8-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific functional groups and the position of the spirocyclic ring. This uniqueness imparts distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H27NO3 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 10-hydroxy-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-5-4-8-15(16)9-6-7-12(17)11-15/h12,17H,4-11H2,1-3H3 |
InChI Key |
OLMHNCOJMVXXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.